![molecular formula C21H24F3N3O B2518842 N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 1049395-87-0](/img/structure/B2518842.png)
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide: has been investigated for its anti-inflammatory potential. In a study, a series of derivatives were synthesized, and their anti-inflammatory activities were evaluated using a carrageenan-induced rat paw edema model. Remarkably, all the synthesized compounds demonstrated potent anti-inflammatory effects . Further research in this area could explore the underlying mechanisms and potential clinical applications.
Acetylcholinesterase Inhibition
The compound’s structure suggests that it might interact with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Designing and synthesizing derivatives of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide as AChE inhibitors could lead to novel therapeutic agents for treating neurodegenerative diseases like Alzheimer’s .
Antimicrobial Properties
Exploring the antimicrobial activity of this compound is another avenue. By modifying its structure, researchers could potentially develop derivatives with enhanced antibacterial or antifungal properties. Investigating the interactions with microbial targets and assessing their efficacy would be crucial .
Propiedades
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)19-10-5-4-9-18(19)20(28)25-11-6-12-26-13-15-27(16-14-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKPLJDCASGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.